

diSulfo-Cy3 Alkyne: A Technical Guide to its Properties and Applications

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598282*

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This technical guide provides an in-depth overview of **diSulfo-Cy3 alkyne**, a water-soluble fluorescent dye widely utilized in biological research. This document details its core photophysical properties, provides experimental protocols for its characterization and application, and illustrates a common experimental workflow.

Core Properties of diSulfo-Cy3 Alkyne

diSulfo-Cy3 alkyne is a bright, orange-fluorescent dye belonging to the cyanine family. The presence of two sulfonate groups significantly enhances its water solubility, making it an ideal reagent for labeling biomolecules in aqueous environments without the need for organic co-solvents.^{[1][2]} Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules.^{[3][4]}

The photophysical properties of **diSulfo-Cy3 alkyne** are summarized in the table below. It is important to note that slight variations in these values may be observed between different suppliers.

Property	Value	Source(s)
Molar Extinction Coefficient (ϵ)	150,000 - 162,000 M ⁻¹ cm ⁻¹	[2][5][6]
Excitation Maximum (λ_{ex})	548 - 555 nm	[2][5][6]
Emission Maximum (λ_{em})	563 - 572 nm	[2][5][6]
Molecular Weight	675.79 - 761.92 g/mol	[5][6][7]
CAS Number	2055138-88-8	[3][5]
Quantum Yield (Φ)	~0.1 - 0.15	[2][5]
Solubility	Water, DMSO, DMF	[5][6]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of the dye and the degree of labeling of a biomolecule. The Beer-Lambert law is the fundamental principle used for this determination.

Materials:

- **diSulfo-Cy3 alkyne**
- High-purity solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)
- Spectrophotometer
- Calibrated quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Prepare a Stock Solution:** Accurately weigh a small amount of **diSulfo-Cy3 alkyne** and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution. Due to the small quantities, it is advisable to prepare a stock solution in the millimolar (mM) range.
- **Prepare a Series of Dilutions:** Perform a series of accurate serial dilutions of the stock solution to obtain several solutions with concentrations in the micromolar (μM) range.
- **Measure Absorbance:** Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_{max}) of **diSulfo-Cy3 alkyne** (~550 nm). Use the same solvent as a blank reference.
- **Plot a Calibration Curve:** Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
- **Calculate the Extinction Coefficient:** The data should yield a linear plot that passes through the origin. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of this line is equal to the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

Labeling of an Azide-Modified Protein with diSulfo-Cy3 Alkyne via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general procedure for the covalent labeling of a protein containing an azide functional group with **diSulfo-Cy3 alkyne**.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper chelating ligand (e.g., THPTA)

- Degassing equipment (optional, but recommended)
- Purification system (e.g., size-exclusion chromatography or dialysis)

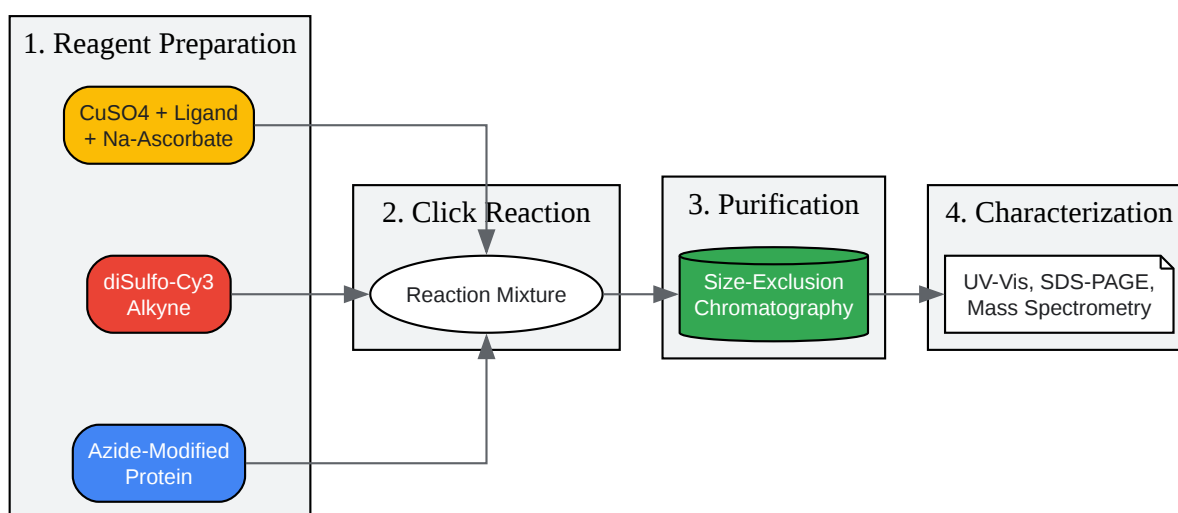
Procedure:

- Prepare Reagents:
 - Dissolve the azide-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.4).
 - Prepare a stock solution of **diSulfo-Cy3 alkyne** (e.g., 10 mM in water or DMSO).
 - Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein with a molar excess of **diSulfo-Cy3 alkyne**. The optimal molar ratio will need to be determined empirically but a 5- to 20-fold molar excess of the dye is a common starting point.
 - Add the copper ligand to the reaction mixture.
 - Add CuSO₄ to the mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate. The final concentrations typically range from 1-5 mM for the protein, with corresponding molar excesses of the other reagents.
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst.
- Purification: Remove the unreacted dye and other small molecules from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer.
- Characterization: Confirm the successful labeling of the protein. This can be done by:

- UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and at the λ_{max} of the dye (~550 nm) to determine the degree of labeling.
- SDS-PAGE: Analyze the labeled protein by SDS-PAGE and visualize the fluorescently labeled protein using a gel imager.
- Mass Spectrometry: Determine the exact mass of the labeled protein to confirm the number of dye molecules attached.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of a protein with **diSulfo-Cy3 alkyne**, followed by purification and characterization.



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Workflow for Protein Labeling with **diSulfo-Cy3 Alkyne**.

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